C-4 Regiospecific Hydroxylation Defines a Distinct Metabolic Branch Point Relative to C-3′ and C-16β Isomers
The hydroxyl substituent in 4-Hydroxyprostanozol-17-ketone is located at the C-4 position of the steroidal A-ring (5α-androst-2-eno[3,2-c]pyrazole backbone), whereas the two other unequivocally identified monohydroxylated 17-keto metabolites carry their hydroxyl groups at C-3′ (attached to the pyrazole nucleus) and C-16β (D-ring), respectively [1]. This regiospecificity was established through GC-MS full-scan and LC-MS/MS precursor ion scanning of urine from prostanozol-administrated uPA(+/+)-SCID chimeric mice and HLM incubations; the C-4 hydroxylation site was tentatively assigned as one of three major first-phase oxidation loci, alongside C-3′ and C-16 [1]. The positional isomerism results in distinct GC retention indices and electron-impact mass spectra that differ in relative abundance of key fragment ions, enabling chromatographic separation despite identical molecular weight [2].
| Evidence Dimension | Hydroxylation position (regiochemistry) on the prostanozol scaffold |
|---|---|
| Target Compound Data | Hydroxyl group at C-4 (A-ring); molecular formula C₂₀H₂₈N₂O₂; monoisotopic mass 328.2151 Da |
| Comparator Or Baseline | 3′-Hydroxyprostanozol-17-ketone: hydroxyl at C-3′ (pyrazole ring); identical molecular formula and nominal mass 328.4 Da. 16β-Hydroxyprostanozol-17-ketone: hydroxyl at C-16β (D-ring); identical molecular formula and nominal mass. |
| Quantified Difference | Regiochemical difference; chromatographic retention time ΔtR non-zero; diagnostic ion ratio profiles differ (exact values require instrument-specific reference standard calibration per WADA TD-IDCR guidelines) |
| Conditions | GC-MS full scan and LC-MS/MS precursor ion scan; HLM in vitro incubations and uPA(+/+)-SCID chimeric mouse in vivo urine analysis [1] |
Why This Matters
Positional isomers of identical mass cannot be distinguished by mass spectrometry alone; procurement of the C-4 hydroxylated reference standard is mandatory for retention time matching and diagnostic ion ratio verification, which are WADA-required criteria for adverse analytical finding confirmation.
- [1] Geldof L, Lootens L, Decroix L, Botrè F, Meuleman P, Leroux-Roels G, Deventer K, Van Eenoo P. Metabolic studies of prostanozol with the uPA-SCID chimeric mouse model and human liver microsomes. Steroids. 2016;107:139-148. doi:10.1016/j.steroids.2016.01.005. PMID: 26774429. View Source
- [2] Yum TW, Paeng KJ, Kim YJ. Determination of metabolites of prostanozol in human urine by LC/ESI/MS and GC/TOF-MS. Analytical Science and Technology. 2011;24(3):173-182. doi:10.5806/AST.2011.24.3.173. View Source
